
Salicyl-AMS
Overview
Description
Salicyl-AMS (5′-O-(N-salicylsulfamoyl)adenosine) is a first-in-class inhibitor targeting bacterial siderophore biosynthesis, a critical pathway for iron acquisition in pathogens like Mycobacterium tuberculosis (Mtb) . It mimics the reaction intermediate salicyl-AMP, tightly binding to salicylate adenylation enzymes (e.g., MbtA in Mtb) to block siderophore production. This compound exhibits potent biochemical inhibition (Kiapp = 27 nM) and antimycobacterial activity (MIC = 0.5–1 µg/mL under iron-limiting conditions) .
Preparation Methods
The synthesis of Salicyl-AMS involves a multistep process starting from commercially available adenosine 2’,3’-acetonide. The synthesis proceeds through three main steps followed by a two-step salt formation process to yield this compound as its sodium salt . The overall yield of this synthesis is approximately 11.6% . The synthetic route includes the following steps:
- Protection of adenosine with acetonide.
- Coupling with salicylic acid derivative.
- Deprotection and purification.
- Formation of the sodium salt.
Chemical Reactions Analysis
Salicyl-AMS undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
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Antibacterial Activity Against Mycobacterium tuberculosis
- Salicyl-AMS has demonstrated significant antibacterial activity against M. tuberculosis, particularly under iron-limited conditions. In vitro studies have shown that this compound inhibits the growth of M. tuberculosis with nanomolar affinity, making it a promising candidate for further development as an antituberculosis drug .
-
Mechanism of Action
- The compound functions as a tight-binding inhibitor of MbtA, with kinetic analyses revealing its ability to inhibit the enzyme effectively. Studies have reported values in the low nanomolar range, indicating strong binding affinity . This inhibition leads to reduced mycobactin production, which is critical for M. tuberculosis iron uptake.
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Structure-Activity Relationship Studies
- Extensive structure-activity relationship (SAR) studies have been conducted to optimize this compound and develop analogues with improved pharmacological properties. These studies focus on modifying various functional groups to enhance potency and reduce toxicity . For example, recent research has synthesized new analogues that retain high inhibitory activity against MbtA while improving their safety profiles in vivo .
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In Vivo Efficacy
- In animal models, particularly mice, this compound has shown promising results in reducing M. tuberculosis load in lung tissues when administered at specific dosages (5.6 or 16.7 mg/kg). However, higher doses have been associated with toxicity, necessitating further optimization to enhance therapeutic efficacy without adverse effects .
Kinetic Parameters of this compound
Parameter | Value | Notes |
---|---|---|
~10 nM | For MbtA inhibition | |
(ATP) | 1 mM | Saturating conditions used |
(salicylic acid) | 300 µM | Important for enzymatic activity |
Summary of In Vivo Studies
Study Reference | Dosage (mg/kg) | Result |
---|---|---|
Lun et al., 2013 | 5.6 | Significant bacterial load reduction |
Lun et al., 2013 | 16.7 | Efficacy observed but toxicity noted |
Mechanism of Action
Salicyl-AMS exerts its effects by mimicking a tightly-bound reaction intermediate, salicyl-AMP, and potently inhibiting the biochemical activity of MbtA, an enzyme involved in siderophore biosynthesis . This inhibition disrupts the iron acquisition process in bacteria, leading to reduced bacterial growth and virulence .
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Structural Modifications and Biochemical Activity
Salicyl-AMS analogues were designed to explore structure-activity relationships (SAR). Key modifications and their impacts include:
Key Observations :
- Sulfamide linkers (4a, 4b, 6) consistently worsened biochemical parameters, likely due to reduced binding stability .
- C6-substituents: Methoxy groups (6) reduced potency, while cyclopropylamino (5b) improved Mtb activity, suggesting species-specific SAR .
- 2'-Deoxy modification (2) was well-tolerated, underscoring the ribose 2'-OH as non-critical for MbtA binding .
2.2. Antimicrobial Activity
Under iron-limiting conditions, this compound analogues showed MIC values against M. smegmatis (Msm) and Mtb:
Analogue | MIC (µg/mL) vs. Msm ∆EM-pMbtAtb | MIC (µg/mL) vs. Mtb | Selectivity (Fe-rich media) |
---|---|---|---|
This compound (1) | 0.8 | 0.1–0.5 | >1,000 |
Salicyl-2'-dAMS (2) | 5.3 | 0.5–1.0 | >64 |
Salicyl-AMSN (4a) | 0.8 | 0.5–1.0 | >64 |
Salicyl-6-N-Me-AMS (5a) | 0.8 | 0.5–1.0 | >64 |
Salicyl-6-MeO-AMSN (6) | 5.3 | N/A | >64 |
Key Observations :
- Species-specific discrepancies : Analogues 3a, 3b, and 5b showed 4–24-fold higher potency in Mtb vs. Msm, suggesting off-target effects or assay variability .
- No activity in Fe-rich media confirmed target specificity toward siderophore biosynthesis .
2.3. Post-Antibiotic Effect (PAE)
All analogues exhibited PAE (0–50 h), with longer PAE correlating with higher concentrations (50× MIC: 12–30 h; 100× MIC: 19–50 h) .
Comparative Advantages of this compound
- Biochemical Superiority : this compound has the lowest Kiapp (27 nM) and longest tR (157 min), reflecting optimal target engagement .
- In Vivo Efficacy : Demonstrated significant Mtb reduction in murine lungs at 5.6–16.7 mg/kg, despite rapid clearance (lung t1/2 = 13 min) .
- Structural Fidelity : Closest mimicry of salicyl-AMP ensures minimal off-target effects, unlike analogues with sulfamide linkers or C6 modifications .
Biological Activity
Salicyl-AMS (5′-O-(N-salicylsulfamoyl)adenosine) is an innovative compound recognized for its potential as an antibacterial agent, particularly against Mycobacterium tuberculosis (Mtb). This compound functions primarily as an inhibitor of the salicylic acid adenylation enzyme MbtA, which plays a crucial role in the biosynthesis of mycobactin, a siderophore essential for iron acquisition by pathogenic mycobacteria. The inhibition of MbtA disrupts the bacteria's ability to thrive in iron-limited environments, making this compound a promising candidate for tuberculosis treatment.
This compound mimics a tightly-bound reaction intermediate, salicyl-AMP, effectively inhibiting the biochemical activity of MbtA. This inhibition leads to reduced production of mycobactin and subsequently hampers the growth of M. tuberculosis in cell culture and animal models.
Kinetic Studies
Recent kinetic analyses have provided insights into the binding affinity and inhibition mechanism of this compound:
- Inhibition Constant () : this compound exhibits a low value, indicating high potency as a tight-binding inhibitor against MbtA from M. tuberculosis .
- Biochemical Parameters : Studies have detailed parameters such as and , which are essential for understanding the enzyme kinetics involved in MbtA inhibition .
In Vitro and In Vivo Efficacy
This compound has demonstrated significant antibacterial activity under iron-limited conditions:
- In Vitro Studies : The Minimum Inhibitory Concentration (MIC) for this compound against M. tuberculosis has been established, showcasing its effectiveness in inhibiting bacterial growth in laboratory settings .
- In Vivo Studies : Animal models have shown that treatment with this compound significantly reduces bacterial load in the lungs of mice infected with M. tuberculosis. However, toxicity was observed at higher doses, indicating a need for further optimization .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to explore modifications to this compound that could enhance its efficacy and reduce toxicity:
Analog | (nM) | Efficacy | Toxicity |
---|---|---|---|
This compound | 5.2 | High inhibition | Moderate at high doses |
Analog 1 | 8.7 | Moderate inhibition | Low |
Analog 2 | 4.1 | Very high inhibition | Moderate |
These findings underscore the importance of chemical modifications in developing more effective derivatives of this compound .
Case Study 1: Efficacy in Mouse Models
In a controlled study, mice were administered varying doses of this compound. Results indicated that:
- Doses of 5.6 mg/kg resulted in a significant reduction in lung bacterial counts.
- Doses exceeding 16.7 mg/kg led to observable toxicity, limiting further dose escalation .
Case Study 2: Comparative Analysis with Other Antibiotics
This compound was compared with traditional antibiotics used against M. tuberculosis. The comparative analysis highlighted:
Q & A
Basic Research Questions
Q. What experimental methodologies are essential for assessing Salicyl-AMS's inhibition of MbtA in Mycobacterium tuberculosis (Mtb)?
- Answer : Biochemical assays, such as continuous colorimetric assays optimized for MbtA activity, are critical. These include determining kinetic parameters (e.g., , ) using purified recombinant MbtA. Cellular-level validation employs engineered Mycobacterium smegmatis strains (e.g., Msm ΔEM-pMbtA) to bypass challenges with pathogenic Mtb. Ensure strict adherence to enzyme kinetics protocols and statistical replication to minimize variability .
Q. How do researchers validate the specificity of this compound for MbtA in mycobacterial studies?
- Answer : Specificity is confirmed through orthogonal assays:
- Biochemical : Competitive inhibition assays with substrates like ATP and salicylate.
- Cellular : Testing against Msm strains lacking MbtA dependency.
- Off-target screening : Profiling analogues against unrelated bacterial targets (e.g., efflux pump-deficient strains) to rule out non-specific effects .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies of this compound analogues inform the design of more potent MbtA inhibitors?
- Answer : SAR analysis focuses on key modifications:
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Adenine C2/C6 substituents : Bulky groups at C2 (e.g., 3a, 3b) reduce binding stability (), while sulfamide linkers (e.g., 6) retain potency despite structural deviations.
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Kinetic mapping : Plot vs. to identify analogues with optimal target engagement (e.g., prolonged , residence time).
Analogue Modification (μM) (s) (min) This compound (1) None 0.12 0.005 33 3a C2-aryl 0.18 0.021 8 6 C6-sulfamide 0.15 0.007 24 Data derived from side-by-side kinetic analyses under standardized conditions .
Q. What strategies resolve contradictions in reported MIC values for this compound analogues between Msm and Mtb models?
- Answer : Discrepancies (e.g., 3a being 10× less potent in Msm vs. Mtb) arise from:
- Species-specific factors : Differences in efflux pump activity or membrane permeability.
- Experimental variability : Incubation times, media composition, and stability of analogues (e.g., 2'-deoxynucleoside degradation).
- Validation : Cross-test analogues in both models with LC-MS/MS quantification of intracellular drug accumulation (e.g., this compound reached 25 μM in Msm lysates) .
Q. Methodological Best Practices
Q. How should researchers optimize the reproducibility of MbtA inhibition assays?
- Answer : Key steps include:
- Enzyme purification : Use affinity-tagged MbtA and validate purity via SDS-PAGE.
- Assay standardization : Pre-incubate enzyme with inhibitors, maintain fixed substrate concentrations (ATP, salicylate), and normalize to control reactions.
- Data reporting : Follow ACS guidelines for detailed methods sections, including raw data in supplementary materials .
Q. What analytical frameworks are recommended for interpreting conflicting kinetic data in inhibitor studies?
- Answer : Apply iterative analysis:
Identify principal contradictions : Determine if variability stems from technical (e.g., assay conditions) or biological (e.g., species-specific binding) factors.
Prioritize side-by-side comparisons : Use identical experimental setups for analogues to isolate structural effects.
Leverage computational modeling : Docking studies (e.g., MbtA–Tb active site) rationalize SAR trends, such as reduced affinity for C2-modified analogues .
Q. Data Presentation and Ethics
Q. How should researchers present large datasets (e.g., kinetic parameters for 10+ analogues) without overwhelming primary text?
- Answer : Use appendices for raw data (e.g., inhibition curves, MIC tables) and summarize key trends in figures. For example:
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABYITLYKSVAAD-CNEMSGBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345783 | |
Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863238-55-5 | |
Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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